Linuron

Vue d'ensemble

Description

Applications De Recherche Scientifique

Linuron has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of herbicide degradation and environmental fate.

Biology: Investigated for its effects on plant physiology and its role as an endocrine disruptor in animals.

Medicine: Studied for its potential antiandrogenic effects and its impact on reproductive health.

Industry: Utilized in agricultural practices for weed control and crop protection.

Mécanisme D'action

Target of Action

Linuron, a phenylurea herbicide, primarily targets two systems :

- Photosystem II in plants : this compound inhibits photosystem II, which is essential for photosynthetic electron transport .

- Androgen Receptor (AR) in animals : this compound acts as an antagonist to the androgen receptor, leading to reproductive toxicity .

Mode of Action

This compound interacts with its targets in the following ways:

- In Plants : By inhibiting photosystem II, this compound disrupts photosynthesis, leading to the death of broad-leaved weeds and annual grasses .

- In Animals : this compound competes with androgens for the androgen receptor, inhibiting AR-DNA binding and altering androgen-dependent gene expression . This interaction can lead to reproductive toxicity .

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Photosynthetic Electron Transport in Plants : The inhibition of photosystem II disrupts the electron transport chain in photosynthesis, affecting the plant’s ability to produce energy .

- Androgen Signaling in Animals : By acting as an AR antagonist, this compound can disrupt androgen signaling pathways, potentially leading to reproductive abnormalities .

Result of Action

The molecular and cellular effects of this compound’s action include:

- In Plants : The inhibition of photosystem II leads to the death of the plant due to disrupted photosynthesis .

- In Animals : this compound’s antagonistic action on the androgen receptor can lead to reproductive toxicity . It has been found to reduce testosterone- and DHT-dependent tissue weights in animal studies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound has been found to boost neurological inflammation, which could potentially increase the risk of neurodegenerative disorders . Additionally, this compound’s persistence in the environment can lead to its natural removal mainly through microbial biodegradation . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The natural removal of Linuron from the environment is mainly carried through microbial biodegradation . Some microorganisms have been reported to mineralize this compound completely and utilize it as a carbon and nitrogen source . Variovorax sp. strain SRS 16 is one of the known efficient degraders with a recently sequenced genome .

Cellular Effects

This compound’s persistence in the environment can lead to toxic effects on various types of cells .

Molecular Mechanism

The genomic data of Variovorax sp. strain SRS 16 provide an opportunity to use a genome-scale model for improving biodegradation . The mechanism of action of this compound at the molecular level involves interactions with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound by Variovorax sp. strain SRS 16 has been observed . The degradation process is influenced by specific supplements, such as certain amino acids . This suggests that the effects of this compound can change over time, depending on the environmental conditions .

Dosage Effects in Animal Models

Given its widespread use and persistence in the environment, it is likely that varying dosages could have different impacts, potentially leading to toxic effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Given its ability to be utilized as a carbon and nitrogen source by some microorganisms, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules and its impact on cellular metabolism, it is likely that it is directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le linuron est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3,4-dichloroaniline avec l'isocyanate de méthyle pour former l'intermédiaire 3,4-dichlorophénylurée. Cet intermédiaire est ensuite méthylé à l'aide de sulfate de diméthyle pour donner du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique l'utilisation de réacteurs à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour optimiser le rendement et la pureté. Le processus comprend généralement des étapes telles que :

Réaction de la 3,4-dichloroaniline avec l'isocyanate de méthyle : Cette étape est réalisée sous des conditions de température et de pression contrôlées pour assurer une conversion complète.

Méthylation de l'intermédiaire : Le sulfate de diméthyle est utilisé comme agent méthylant et la réaction est conduite en présence d'une base pour neutraliser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : Le linuron subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les nucléophiles comme les ions hydroxyde et les amines sont couramment employés.

Principaux produits :

Oxydation : 3,4-dichloroaniline, N,O-diméthylhydroxylamine

Réduction : this compound désméthylé

Substitution : Divers dérivés du this compound

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Étudié pour ses effets anti-androgènes potentiels et son impact sur la santé reproductive.

Industrie : Utilisé dans les pratiques agricoles pour la lutte contre les mauvaises herbes et la protection des cultures.

5. Mécanisme d'action

Le this compound exerce ses effets herbicides en inhibant le photosystème II, un composant crucial de la chaîne de transport d'électrons photosynthétique dans les plantes. Cette inhibition perturbe le flux normal des électrons, conduisant à l'accumulation d'espèces réactives de l'oxygène et finalement à la mort cellulaire . Chez les animaux, le this compound agit comme un antagoniste du récepteur des androgènes, interférant avec la signalisation hormonale et conduisant à une toxicité reproductive .

Comparaison Avec Des Composés Similaires

Le linuron fait partie de la classe des herbicides de type phénylurée, qui comprend des composés comme le diuron et le monothis compound . Comparé à ces composés similaires, le this compound est unique par sa structure moléculaire spécifique, qui contribue à son mode d'action distinct et à son comportement environnemental .

Composés similaires :

Monothis compound : Partage des similitudes structurelles avec le this compound mais diffère dans ses utilisations spécifiques et ses voies de dégradation.

La combinaison unique de propriétés chimiques et d'activités biologiques du this compound en fait un outil précieux dans les contextes agricole et de recherche scientifique.

Propriétés

IUPAC Name |

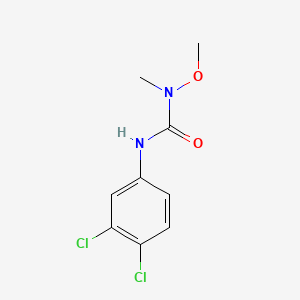

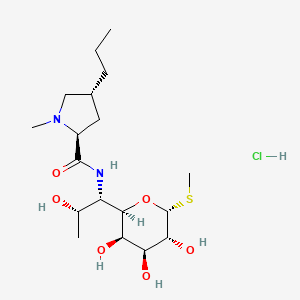

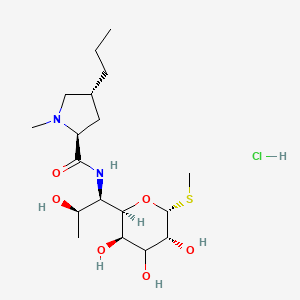

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024163 | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml: | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 @ 20 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002 | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibits photosynthesis. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Fine flakes or coarse powder | |

CAS No. |

330-55-2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XP1SU59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-94 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does linuron exert its herbicidal effect?

A1: this compound is a photosystem II (PSII) inhibitor. [] It blocks electron transport in chloroplasts, disrupting photosynthesis and ultimately leading to plant death. This effect is visible through changes in chlorophyll fluorescence, a technique used to monitor this compound's impact on plants. []

Q2: Does this compound exhibit any antiandrogenic activity?

A2: Yes, this compound has been identified as a weak androgen receptor (AR) antagonist. [, , , , ] Studies have shown that it can compete with androgens for binding to the androgen receptor, albeit with lower potency compared to strong antiandrogens like flutamide. []

Q3: What are the consequences of this compound's antiandrogenic activity in living organisms?

A3: In utero exposure of male rats to this compound has been shown to disrupt androgen-dependent reproductive development. Observed effects include decreased anogenital distance, increased nipple retention, and epididymal malformations that can ultimately lead to testicular atrophy. [, , ]

Q4: How does this compound impact the development of the Wolffian duct in male rats?

A4: this compound exposure during gestation can alter gene expression in the developing Wolffian duct, specifically impacting pathways involved in tissue morphogenesis such as the epidermal growth factor (EGF), insulin-like growth factor 1 (IGF-1), bone morphogenetic protein (BMP), fibroblast growth factor (FGF), and Notch signaling pathways. [] This disruption of gene expression is believed to contribute to the malformations observed in the epididymides and vas deferens of exposed male rats.

Q5: Is this compound biodegradable in the environment?

A5: Yes, this compound can be biodegraded in the environment, primarily by microorganisms in soil and water. [, , , , , , , , , ]

Q6: What types of microorganisms are involved in this compound degradation?

A6: Studies have identified several bacterial genera capable of degrading this compound, with Variovorax emerging as a key player. [, , , , , , , , , ] Other identified genera include Arthrobacter, Comamonas, and Hyphomicrobium. [, , ]

Q7: How do these microorganisms degrade this compound?

A7: The this compound degradation pathway in Variovorax species often initiates with the hydrolysis of this compound to 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. [, ] This step can be catalyzed by different this compound hydrolases, such as LibA and HylA. [, ] DCA is further degraded via a multi-step pathway involving a chloroaniline dioxygenase and enzymes of a modified chlorocatechol ortho-cleavage pathway. []

Q8: Is the this compound degradation pathway conserved among different bacterial strains?

A8: While the overall degradation pathway is similar, variations exist among different Variovorax strains. For example, some strains utilize the LibA hydrolase while others utilize the HylA hydrolase for the initial this compound hydrolysis step. [] These variations suggest divergent evolution and independent acquisition of this compound catabolic gene modules. []

Q9: What role do plasmids play in this compound degradation?

A9: Plasmids, particularly those belonging to the PromA family, have been shown to play a crucial role in the horizontal transfer of this compound catabolic genes among different bacterial genera, including Variovorax and Hydrogenophaga. [] These plasmids often carry one or more of the gene clusters necessary for complete this compound degradation. []

Q10: How does this compound concentration affect its biodegradation?

A10: Studies have shown that Variovorax sp. strain SRS16 can mineralize this compound across a range of concentrations, from microg L(-1) to mg L(-1). [] Notably, the mineralization activity shifts from inducible at mg L(-1) levels to constitutive at microg L(-1) levels, indicating an adaptation to low-level this compound exposure. []

Q11: How is the spatial variability of this compound mineralization within a field influenced by soil properties?

A11: The rate of this compound mineralization can vary significantly within a single field. [] Soil parameters like the C(total)/N(total) ratio, pH, and water-extractable potassium content have been shown to be correlated with this compound mineralization rates, suggesting an influence on the this compound-metabolizing bacterial populations. []

Q12: What is the impact of repeated this compound applications on its degradation in soil?

A12: Repeated applications of this compound can enhance its biodegradation in soil, indicating the selection for and enrichment of this compound-degrading microbial communities. [, , ] This adaptation can persist even after this compound applications cease, showcasing the development of a "genetic memory" within the soil microbial community. []

Q13: What is the leaching potential of this compound?

A14: Compared to diuron, another phenylurea herbicide, this compound demonstrates higher mobility in soil and a greater potential for leaching into groundwater. [] This increased mobility is attributed to its higher water solubility and lower adsorption coefficient. []

Q14: How does this compound affect the broader soil microflora?

A15: While this compound can enhance the degradation of specific microbial populations, it can also have broader effects on the soil microflora. [] Studies have shown that this compound can inhibit bacterial and actinomycetal populations, while potentially increasing the number of fungal propagules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

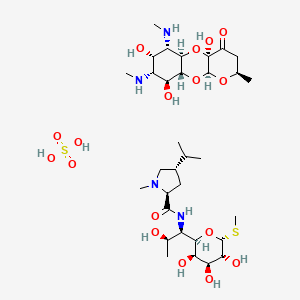

![[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1675481.png)